molecular formula C20H21NOSn B14261307 Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- CAS No. 185245-25-4

Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-

Cat. No.: B14261307
CAS No.: 185245-25-4
M. Wt: 410.1 g/mol
InChI Key: KTUQMYPNPYGHBY-UHFFFAOYSA-N
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Description

Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a phenyl group and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2,4-dihydroxyphenyl)phenyl-
  • Methanone, phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]
  • Methanone, (2-methylphenyl)phenyl-
  • Methanone, (4-aminophenyl)phenyl-

Uniqueness

Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

CAS No.

185245-25-4

Molecular Formula

C20H21NOSn

Molecular Weight

410.1 g/mol

IUPAC Name

phenyl-(4-phenyl-2-trimethylstannyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C17H12NO.3CH3.Sn/c19-17(14-9-5-2-6-10-14)16-12-18-11-15(16)13-7-3-1-4-8-13;;;;/h1-11,18H;3*1H3;

InChI Key

KTUQMYPNPYGHBY-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C(=CN1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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